Sybr green I
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Overview
Description
SYBR Green I is an asymmetrical cyanine dye used primarily as a nucleic acid stain in molecular biology. It is known for its high sensitivity in detecting double-stranded DNA, making it a valuable tool in various biochemical and molecular biology applications .
Preparation Methods
SYBR Green I is typically synthesized through a series of chemical reactions involving the condensation of specific aromatic compounds. The dye is often supplied as a 10,000X concentrate in dimethyl sulfoxide (DMSO) for laboratory use . Industrial production methods involve large-scale synthesis and purification processes to ensure high purity and concentration.
Chemical Reactions Analysis
SYBR Green I primarily interacts with nucleic acids through non-covalent binding. It does not undergo significant chemical reactions such as oxidation, reduction, or substitution under normal laboratory conditions. The dye binds to double-stranded DNA, resulting in a significant increase in fluorescence, which is used for detection and quantification .
Scientific Research Applications
SYBR Green I is widely used in various scientific research applications:
Quantitative PCR (qPCR): It is used as a fluorescent dye to quantify double-stranded DNA during PCR amplification.
Gel Electrophoresis: The dye is used to visualize DNA in agarose and polyacrylamide gels.
Flow Cytometry and Fluorescence Microscopy: This compound is used to label DNA within cells for analysis.
DNA Damage Assays: It is used to detect DNA damage and repair processes.
Mechanism of Action
SYBR Green I binds to the minor groove of double-stranded DNA, resulting in a significant increase in fluorescence. This binding stabilizes the DNA-dye complex and enhances the fluorescence signal, making it easier to detect and quantify DNA . The dye’s interaction with DNA involves both intercalation between base pairs and minor groove binding .
Comparison with Similar Compounds
SYBR Green I is often compared with other cyanine dyes such as PicoGreen, SYBR Safe, SYBR Gold, Thiazole Orange, and Oxazole Yellow . While all these dyes are used for nucleic acid staining, this compound is particularly noted for its high sensitivity and low background fluorescence. SYBR Safe and SYBR Gold are designed to be safer alternatives with similar staining properties but reduced toxicity .
Properties
IUPAC Name |
N,N-dimethyl-N'-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]-N'-propylpropane-1,3-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37N4S/c1-5-20-35(22-13-21-33(2)3)31-23-25(24-32-34(4)29-18-11-12-19-30(29)37-32)27-16-9-10-17-28(27)36(31)26-14-7-6-8-15-26/h6-12,14-19,23-24H,5,13,20-22H2,1-4H3/q+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNLCCVKSWNSDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCCN(C)C)C1=[N+](C2=CC=CC=C2C(=C1)C=C3N(C4=CC=CC=C4S3)C)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCCN(C)C)C1=[N+](C2=CC=CC=C2C(=C1)/C=C/3\N(C4=CC=CC=C4S3)C)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37N4S+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178918-96-2 |
Source
|
Record name | 2-[[3-(Dimethylamino)propyl]propylamino]-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-1-phenylquinolinium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=178918-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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